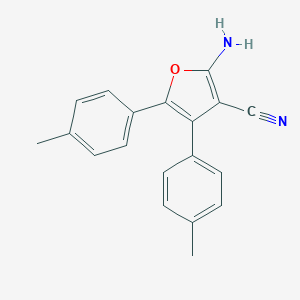
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile: is a heterocyclic compound that features a furan ring substituted with amino, bis(4-methylphenyl), and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile typically involves the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method includes the use of ethanol as a solvent and ammonium acetate as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 2-Amino-5-phenyl-3-furancarbonitrile
Uniqueness
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile is unique due to the presence of the bis(4-methylphenyl) groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets or improve its physical properties for material applications .
生物活性
2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS No. 187793-06-2) is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a furan ring substituted with amino and bis(4-methylphenyl) groups, suggests various biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method involves using ethanol as a solvent and ammonium acetate as a catalyst, typically under reflux conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways. The exact mechanisms are still under investigation but suggest potential applications in pharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : It has been evaluated for activity against various pathogens, showing effectiveness against antibiotic-resistant strains.
Case Studies
- Anticancer Activity : In a study on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development into anticancer agents.
- Anti-inflammatory Research : Another study explored its effects on inflammatory cytokines in vitro. Results indicated a notable decrease in TNF-alpha and IL-6 levels, highlighting its therapeutic potential in inflammatory disorders .
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INONLRKTDXRGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













